

The Pharmacology of Ici 199441: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

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Compound of Interest		
Compound Name:	Ici 199441	
Cat. No.:	B7911009	Get Quote

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Introduction

Ici 199441 is a potent and selective agonist of the kappa (κ)-opioid receptor, a member of the G protein-coupled receptor family. It has demonstrated significant analgesic and cardioprotective properties in preclinical studies. This technical guide provides a comprehensive summary of the available pharmacokinetic and pharmacodynamic data on **Ici 199441**, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development.

Pharmacokinetics

Comprehensive pharmacokinetic data for **Ici 199441**, including parameters such as Cmax, Tmax, plasma half-life, volume of distribution, clearance, and oral bioavailability, are not readily available in the published scientific literature. Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Pharmacodynamics

Ici 199441 exerts its effects primarily through the activation of the κ -opioid receptor. This interaction initiates a cascade of intracellular signaling events.



Mechanism of Action

As a G protein-biased agonist, **Ici 199441** preferentially activates G protein signaling pathways over the β -arrestin pathway. Upon binding to the κ -opioid receptor, it is thought to promote the dissociation of the G α and G $\beta\gamma$ subunits of the associated heterotrimeric G protein. The G α i/o subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The G $\beta\gamma$ subunits can modulate the activity of various downstream effectors, including ion channels.

Quantitative Pharmacodynamic Data

The following table summarizes the available quantitative pharmacodynamic data for **Ici 199441**.

Parameter	Value	Species/System	Reference
In Vitro Potency	146-fold more active than U-50488	In vitro assay	[1][2]
Binding Affinity (Ki)	0.34 nM	Not specified	
Antinociceptive Effect (ED50)	0.05 mg/kg (subcutaneous)	Not specified	[3]
Cardioprotective Dose	0.1 mg/kg (intravenous)	Wistar rats	[4]

Experimental Protocols

Detailed experimental protocols for the in vivo assessment of **Ici 199441** are crucial for reproducible research. Below are representative protocols for evaluating its analgesic and cardioprotective effects.

Analgesia Assessment: Hot-Plate Test

This method assesses the analgesic efficacy of a compound by measuring the latency of a thermal pain response.

Materials:



- Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
- Ici 199441 solution
- Vehicle control solution
- Syringes and needles for administration
- Stopwatch
- Experimental animals (e.g., mice or rats)

Procedure:

- Acclimatization: Acclimate the animals to the experimental room and handling for at least one hour before testing.
- Baseline Latency: Gently place each animal on the hot plate and start the stopwatch. Record the time it takes for the animal to exhibit a pain response (e.g., licking a paw, jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established.
- Drug Administration: Administer **Ici 199441** or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous).
- Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes), place the animal back on the hot plate and measure the response latency.
- Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Cardioprotection Assessment: Myocardial Ischemia-Reperfusion Injury Model in Rats



This surgical model is used to evaluate the ability of a compound to protect the heart from damage caused by a temporary loss of blood flow followed by its restoration.

Materials:

- Anesthetic (e.g., isoflurane)
- Ventilator
- Surgical instruments for thoracotomy
- Suture material (e.g., 6-0 silk)
- Electrocardiogram (ECG) monitoring equipment
- **Ici 199441** solution
- Vehicle control solution
- Triphenyltetrazolium chloride (TTC) stain

Procedure:

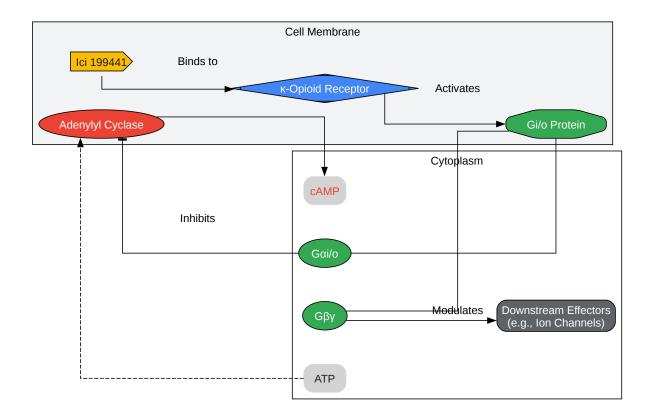
- Anesthesia and Ventilation: Anesthetize the rat and initiate mechanical ventilation.
- Thoracotomy: Perform a left thoracotomy to expose the heart.
- Coronary Artery Ligation: Identify the left anterior descending (LAD) coronary artery and pass a suture underneath it.
- Drug Administration: Administer **Ici 199441** or vehicle control intravenously at a specified time before ischemia (e.g., 15 minutes).
- Ischemia: Occlude the LAD artery by tightening the suture. Successful occlusion is confirmed by changes in the ECG and blanching of the myocardial tissue. The ischemic period is typically 30 minutes.



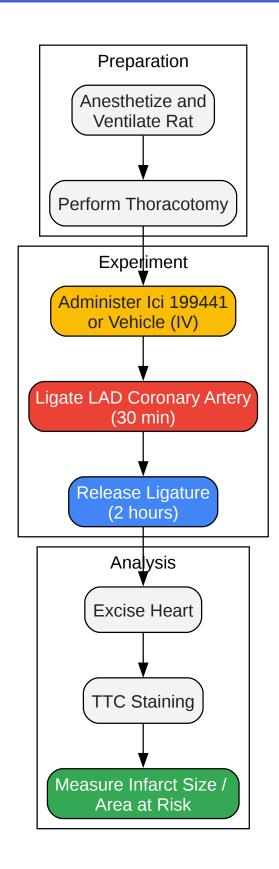
- Reperfusion: Release the suture to allow blood flow to return to the myocardium. The reperfusion period is typically 2 hours.
- Infarct Size Measurement: At the end of the reperfusion period, excise the heart. Slice the ventricles and incubate them in TTC stain. TTC stains viable tissue red, leaving the infarcted area pale.
- Data Analysis: The area of infarction and the total area at risk are measured (e.g., by digital imaging software). The infarct size is expressed as a percentage of the area at risk.

Visualizations Signaling Pathway of Ici 199441









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